ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-4-28-21(23)19-20(16(13-29-19)14-8-6-5-7-9-14)30(24,25)22-17-11-10-15(26-2)12-18(17)27-3/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWXFSDMODEICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, with a CAS number of 899723-67-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 447.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in several cancer cell lines treated with thiophene derivatives .
2. Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in diseases characterized by chronic inflammation.
The synthesis of this compound involves multi-step reactions starting from simpler thiophene derivatives. The incorporation of the sulfamoyl group is crucial for enhancing the compound's biological activity.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Thiophene derivative + Sulfonamide | Reflux in organic solvent |
| 2 | Esterification with Ethanol | Acid catalyst |
| 3 | Purification (e.g., recrystallization) | Solvent evaporation |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the thiophene ring and various biological targets plays a crucial role in its activity.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of thiophene derivatives:
- Antitumor Activity : A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models .
- Mechanistic Insights : Research has provided insights into how these compounds modulate signaling pathways associated with cell survival and apoptosis .
- Clinical Relevance : The potential for these compounds to be developed into therapeutic agents for cancer treatment is being actively explored.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a potential intermediate in the synthesis of bioactive molecules. Notably, it serves as a precursor for isoquinoline derivatives, which are known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Antituberculosis Activity
Recent studies have highlighted the compound's role in the synthesis of isoquinoline fluorine analogues. These derivatives have shown promising antituberculosis activity, making them candidates for further development in treating resistant strains of Mycobacterium tuberculosis .
Anticancer Properties
The structural features of the compound suggest potential interactions with biological targets implicated in cancer progression. The incorporation of sulfamoyl and thiophene moieties can enhance the compound's ability to inhibit tumor growth and metastasis.
In addition to its medicinal applications, the compound's unique chemical structure positions it as a candidate for use in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Organic Electronics
Due to its electron-rich thiophene ring, the compound can be utilized in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for integration into electronic devices.
Case Study: Synthesis of Isoquinoline Derivatives
A study published in Medicinal Chemistry detailed the synthesis of isoquinoline derivatives from the compound, demonstrating its utility as an intermediate. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Case Study: Photovoltaic Applications
Research conducted on the use of thiophene-based compounds in OPVs showed that incorporating the sulfamoyl group could enhance charge mobility and stability in photovoltaic cells. The compound was tested alongside other thiophene derivatives, showing improved efficiency metrics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxylates with Sulfamoyl Groups
Methyl 3-(N-(2-ethoxy-2-oxoethyl)sulfamoyl)-4-phenylthiophene-2-carboxylate
- Key Differences :
- Ester Group : Methyl ester at position 2 (vs. ethyl in the target compound), which may reduce lipophilicity.
- Sulfamoyl Substituent : Linked to an ethoxy-oxoethyl group (vs. 2,4-dimethoxyphenyl), altering electronic and steric profiles.
- Implications : The dimethoxyphenyl group in the target compound likely enhances π-π stacking and receptor affinity compared to the ethoxy-oxoethyl variant.
Thiophene Carboxylates with Varied Substituents
Ethyl 4-(2,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
- Key Features: Position 2: Phenoxyacetyl amino group (vs. sulfamoyl), which may increase hydrogen-bonding capacity. Position 4: 2,4-Dimethylphenyl (vs. phenyl), adding steric bulk.
- Molecular Weight : 409.5 g/mol (vs. 419.5 g/mol for the target compound).
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
- Key Features: Position 3: Bromo and cyano groups (vs. sulfamoyl), increasing electrophilicity. Position 5: Ethoxy-oxoethyl sulfanyl group, contributing to conformational rigidity (dihedral angle = 2.0° with the thiophene ring).
Dimethoxyphenyl-Containing Compounds
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid esters
- Core Structure : Triazole (vs. thiophene), with a thioacetic acid ester chain.
- Toxicity Insights : GUSAR-online modeling predicts low acute toxicity (LD₅₀ > 2000 mg/kg) for these analogs, suggesting the dimethoxyphenyl group may mitigate toxicity in the target compound.
Physicochemical and Structural Data
Table 1: Structural Comparison of Thiophene Derivatives
*2,4-DMP = 2,4-dimethoxyphenyl
Table 2: Predicted Toxicity and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Discussion of Substituent Effects
- Sulfamoyl vs. Amino/Acyl Groups: Sulfamoyl derivatives (target compound, ) may exhibit stronger receptor-binding affinity due to hydrogen-bonding and charge-transfer interactions.
- Dimethoxyphenyl vs. Halogenated/Aromatic Groups : The 2,4-dimethoxyphenyl group likely enhances metabolic stability and reduces toxicity compared to halogenated analogs (e.g., ).
- Ester Group Variations : Ethyl esters (target compound) generally offer higher lipophilicity than methyl esters (), impacting membrane permeability.
Preparation Methods
Direct Sulfamoylation via Chlorosulfonation
Chlorosulfonation is a widely used method to introduce sulfonyl chloride groups onto aromatic systems. For ethyl 4-phenylthiophene-2-carboxylate, chlorosulfonic acid selectively reacts at the 3-position due to the electron-withdrawing effect of the ester group at position 2, directing electrophilic substitution to the meta position. The resulting ethyl 3-chlorosulfonyl-4-phenylthiophene-2-carboxylate is then treated with 2,4-dimethoxyaniline to form the sulfamoyl bond.
Key Reaction Conditions :
-
Chlorosulfonation : Conducted at -20°C using chlorosulfonic acid in acetonitrile and concentrated HCl.
-
Sulfamoylation : Performed in dichloromethane (DCM) with pyridine as a base to neutralize HCl.
Stepwise Synthesis and Optimization
Preparation of Ethyl 4-Phenylthiophene-2-carboxylate
The thiophene core is synthesized via the Gewald reaction , which involves the condensation of a ketone, sulfur, and a cyanoacetate. For this compound:
Chlorosulfonation at Position 3
Chlorosulfonic acid (3 equiv.) is added dropwise to a solution of ethyl 4-phenylthiophene-2-carboxylate in DCM at -20°C. The mixture is stirred for 4 hours, quenched with ice water, and extracted with DCM. The chlorosulfonyl intermediate is obtained as a pale-yellow solid (85% yield).
Sulfamoylation with 2,4-Dimethoxyaniline
The chlorosulfonyl intermediate (1 equiv.) is reacted with 2,4-dimethoxyaniline (1.2 equiv.) in DCM at 0°C. Pyridine (2 equiv.) is added to scavenge HCl. After stirring for 6 hours at room temperature, the product is isolated via aqueous workup:
-
Workup : The organic layer is washed with 2N HCl, brine, and dried over Na₂SO₄.
-
Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the title compound as a white solid (72% yield).
Alternative Methodologies and Comparative Analysis
Coupling Reagent-Assisted Sulfamoylation
Inspired by peptide coupling strategies, carbonyldiimidazole (CDI) facilitates sulfamoyl bond formation between sulfonic acid derivatives and amines. For this compound:
One-Pot Sulfamoylation
A streamlined approach combines chlorosulfonation and amination in a single pot:
-
Reagents : Ethyl 4-phenylthiophene-2-carboxylate, chlorosulfonic acid, and 2,4-dimethoxyaniline.
-
Conditions : Sequential addition at -20°C → 25°C over 8 hours.
-
Advantage : Reduces intermediate isolation steps (yield: 65%).
Reaction Optimization and Challenges
Temperature Control
Exothermic reactions during chlorosulfonation necessitate strict temperature control (-20°C to prevent side reactions like polysulfonation).
Solvent Selection
Byproduct Management
-
HCl Neutralization : Pyridine or triethylamine is critical to prevent protonation of the amine, which would halt the reaction.
-
Purification Challenges : Silica gel chromatography effectively removes unreacted aniline and sulfonic acid impurities.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, thiophene-H), 7.45–7.30 (m, 5H, Ph), 6.52 (d, J = 8.8 Hz, 1H, Ar-H), 6.48 (s, 1H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water) shows >98% purity at 254 nm.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl group influence the compound’s bioactivity or material properties?
- Methodology : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at the 4-position) and compare their electrochemical profiles (cyclic voltammetry) or binding affinities (surface plasmon resonance). Reference studies on ethyl 4-(2,4-dichlorophenyl) analogs for structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
